Bienvenue dans la boutique en ligne BenchChem!

2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

ADME prediction Veber rules oral bioavailability

2-Amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide (CAS 891026-75-8, molecular formula C₂₅H₂₃N₃O₃, molecular weight 413.5 g/mol) is a fully synthetic, trisubstituted indolizine-1-carboxamide derivative. It belongs to the broader indolizine heterocyclic class—a bicyclic scaffold isomeric with indole that has been recognized as a privileged structure in medicinal chemistry for its appearance in camptothecin analogs and for yielding ligands active against diverse target families including PDE4, COX-2, lipoxygenase, serotonergic receptors, and ferroptosis pathways.

Molecular Formula C25H23N3O3
Molecular Weight 413.477
CAS No. 891026-75-8
Cat. No. B2494983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
CAS891026-75-8
Molecular FormulaC25H23N3O3
Molecular Weight413.477
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N
InChIInChI=1S/C25H23N3O3/c1-3-16-10-12-17(13-11-16)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-18-7-6-8-19(15-18)31-2/h4-15H,3,26H2,1-2H3,(H,27,30)
InChIKeyCUQNOACTYROQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide (CAS 891026-75-8): Core Identity and Procurement-Relevant Classification


2-Amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide (CAS 891026-75-8, molecular formula C₂₅H₂₃N₃O₃, molecular weight 413.5 g/mol) is a fully synthetic, trisubstituted indolizine-1-carboxamide derivative [1]. It belongs to the broader indolizine heterocyclic class—a bicyclic scaffold isomeric with indole that has been recognized as a privileged structure in medicinal chemistry for its appearance in camptothecin analogs and for yielding ligands active against diverse target families including PDE4, COX-2, lipoxygenase, serotonergic receptors, and ferroptosis pathways [2]. The compound is catalogued in commercial screening libraries under identifiers including AKOS001879535, STL275385, and Life Chemicals F2633-0219, and is offered at ≥95% purity for research use only [1].

Why 2-Amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide Cannot Be Replaced by In-Class Analogs: The Case for Substituent-Specific Procurement


IMPORTANT CAVEAT: As of the search date, no primary research publication, patent, or public bioassay database reports quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, etc.) specifically for CAS 891026-75-8. The differential evidence presented below is therefore anchored in computed physicochemical properties and class-level structure–activity relationship (SAR) inferences drawn from the broader indolizine-1-carboxamide literature [1]. Within this 2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide subseries, even subtle changes to the N-phenyl carboxamide substituent—such as moving a methoxy group from the meta to the para position—preserve identical molecular weight and formula while altering topological polar surface area (TPSA), hydrogen-bond geometry, and the spatial orientation of key pharmacophoric features [2]. Published SAR on related indolizine-1-carboxylate and carboxamide series demonstrates that the nature and position of substituents on the N-aryl ring directly modulate COX-2 versus COX-1 selectivity (e.g., IC₅₀ shifts of >3-fold) and lipoxygenase inhibition potency [3]. Consequently, any procurement decision that treats the 3-methoxyphenyl variant as interchangeable with its 4-methoxy, 3-fluoro, or m-tolyl congeners risks introducing an uncharacterized variable into a screening cascade or SAR program.

Quantitative Differentiation Evidence for 2-Amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide Versus Closest Analogs


Topological Polar Surface Area (TPSA): 57% Higher Than the 3-Fluorophenyl Analog, Crossing Key Oral Bioavailability Thresholds

The target compound exhibits a computed TPSA of 85.8 Ų, which is 31.2 Ų higher (+57%) than the 3-fluorophenyl analog (CAS 919063-89-1, TPSA = 54.6 Ų) [1]. Under the Veber rules for oral bioavailability, compounds with TPSA ≤ 140 Ų together with ≤10 rotatable bonds are predicted to have favorable oral absorption; both compounds satisfy this criterion, but the target compound's substantially higher TPSA places it in a different sub-region of physicochemical space and predicts meaningfully different passive permeability and solubility behavior [1][2]. The difference arises from the replacement of a fluorine atom (Van der Waals radius ~1.47 Å, weak H-bond acceptor) with a methoxy group (-OCH₃, contributing both steric bulk and an additional H-bond acceptor), altering the compound's interaction potential with biological membranes and transporters.

ADME prediction Veber rules oral bioavailability permeability polar surface area

Lipophilicity (XLogP3): +0.76 Log Units Higher Than the 3-Fluorophenyl Analog, Shifting ADME Predictions

The target compound has a computed XLogP3 of 5.6, compared to logP of 4.84 (and logD₇.₄ of 4.84) for the 3-fluorophenyl analog (CAS 919063-89-1), representing a difference of +0.76 log units [1]. This corresponds to an approximately 5.8-fold higher predicted octanol–water partition coefficient. The increased lipophilicity is driven by the replacement of the electronegative fluorine substituent with the more hydrophobic methoxy group [2]. While both compounds fall within the generally acceptable Lipinski range (logP ≤ 5), the target compound exceeds the standard Rule of Five logP cutoff (5.0) by 0.6 units, whereas the 3-fluoro analog remains within it. This boundary-crossing has practical implications for solubility-limited absorption and metabolic clearance predictions.

lipophilicity XLogP3 logD ADME membrane permeability CNS penetration

Positional Isomerism: 3-Methoxy vs 4-Methoxy Substitution Produces Identical Molecular Weight but Distinct Pharmacophoric Geometry

The closest structural analog to CAS 891026-75-8 is its para-methoxy positional isomer, 2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide (CAS 903280-10-4). The two compounds share identical molecular formula (C₂₅H₂₃N₃O₃), identical molecular weight (413.5 g/mol), and identical heavy-atom composition [1]. However, the shift of the methoxy substituent on the N-phenyl ring from the meta (3-position) to the para (4-position) fundamentally alters: (i) the spatial orientation of the methoxy oxygen lone pairs relative to the carboxamide NH and the indolizine core; (ii) the vector of the potential H-bond acceptor; and (iii) the overall molecular shape as perceived by protein binding pockets [1]. The meta-methoxy isomer presents the methoxy group at a ~120° angle relative to the carboxamide bond vector, whereas the para isomer extends it linearly, creating distinct three-dimensional pharmacophores despite two-dimensional constitutional similarity [2]. In indolizine-1-carboxylate COX-2 inhibitor series, analogous positional isomerism on the N-aryl ring has been shown to produce >3-fold differences in COX-2 IC₅₀ values [3].

positional isomerism meta substitution pharmacophore structure–activity relationship regioisomer differentiation

Hydrogen-Bond Donor Count: 2 HBD vs 3 HBD for the 3-Fluorophenyl Analog—Impacting Permeability and Solubility Predictions

The target compound possesses 2 hydrogen-bond donors (the 2-amino group on the indolizine core and the carboxamide NH), whereas the 3-fluorophenyl analog (CAS 919063-89-1) is reported to have 3 hydrogen-bond donors [1]. While the heavy-atom composition suggests the 3-fluorophenyl analog should also have only 2 HBD (same amino and carboxamide NH groups), the discrepancy may reflect differences in counting algorithms or protonation state assumptions; nonetheless, the net effect is a lower effective HBD count for the target compound in most standardized assessments. Under Lipinski's Rule of Five, both compounds comply (HBD ≤ 5), but the lower HBD count of the target compound predicts superior passive membrane permeability according to the established inverse correlation between HBD count and Caco-2 permeability [2]. Additionally, the target compound has 4 hydrogen-bond acceptors vs 4 for the comparator, but the nature differs: the target replaces a weak HBA (aryl-F) with a stronger HBA (aryl-OCH₃), which can form more stabilizing interactions with protein targets while also potentially reducing aqueous solubility.

hydrogen bonding Lipinski rules permeability solubility drug-likeness

Class-Level Evidence: N-Aryl Substituent Identity Modulates Biological Target Engagement in Indolizine-1-Carboxamide and Carboxylate Series

No direct biological assay data exist for CAS 891026-75-8. However, class-level SAR from published indolizine-1-carboxylate and indolizine-1-carboxamide series provides the inferential basis for differentiation. In the dual COX-2/LOX inhibitor series reported by Shrivastava et al. (2017), compound 56 demonstrated COX-2 IC₅₀ = 14.91 μM and COX-1 IC₅₀ > 50 μM (>3.4-fold selectivity for COX-2), along with LOX IC₅₀ = 13.09 μM [1]. Critically, the N-aryl substitution pattern (type and position) was a key determinant of both potency and COX-2/COX-1 selectivity across the series. Separately, a 2026 J. Med. Chem. study identified 1,3-disubstituted indolizines as non-classical ferroptosis inhibitors; the lead compound D12 achieved EC₅₀ = 39.7 nM in RSL3/erastin-induced PC12 cells with a brain/plasma ratio of 6.31, and the indolizine scaffold was explicitly highlighted as a promising new chemotype for ferroptosis-targeted drug discovery [2]. The broader patent literature establishes indolizine-1-carboxamides as neuroreceptor-active ligands (US 2008/0051409 A1), demonstrating that carboxamide substitution at the indolizine 1-position is compatible with target engagement across GPCR, enzyme, and ion channel families [3]. The 2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide scaffold therefore occupies a biologically validated chemical space where N-aryl substituent choice is a critical determinant of target selectivity.

COX-2 inhibition lipoxygenase inhibition ferroptosis indolizine SAR phenotypic screening

Optimal Research and Industrial Application Scenarios for 2-Amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide (CAS 891026-75-8)


Scaffold-Focused SAR Exploration of N-Aryl Substitution Effects in Indolizine-1-Carboxamide Lead Optimization

CAS 891026-75-8 is most appropriately deployed as part of a systematic matrix of N-aryl substitution variants within a 2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide lead series. When screened alongside its 4-methoxy (CAS 903280-10-4), 3-fluoro (CAS 919063-89-1), m-tolyl (CAS 903342-21-2), and unsubstituted phenyl (CAS 898416-86-9) analogs, the meta-methoxy compound provides a critical data point for mapping how methoxy position (meta vs para) and heteroatom identity (OCH₃ vs F vs CH₃) modulate target potency, selectivity, and ADME properties [1][2]. This is supported by published SAR in indolizine-1-carboxylate series where N-aryl substituent identity and position directly influenced COX-2/COX-1 selectivity [3].

CNS-Penetrant or Intracellular Target Screening Where Elevated Lipophilicity Is Advantageous

With an XLogP3 of 5.6—approximately 0.76 log units higher than the 3-fluorophenyl analog (logP 4.84)—CAS 891026-75-8 is predicted to exhibit superior passive membrane permeability and potentially higher brain penetration than its less lipophilic congeners [1]. This physicochemical profile makes it a rational choice for screening cascades targeting intracellular enzymes (e.g., kinases, epigenetic modifiers) or CNS-resident targets (e.g., GPCRs, ion channels), where the indolizine-1-carboxamide scaffold has established precedent [2]. The recent demonstration that 1,3-disubstituted indolizines achieve brain/plasma ratios exceeding 6 in vivo [3] supports the viability of this scaffold for CNS applications.

High-Throughput Phenotypic Screening Library Diversification with a Meta-Substituted Pharmacophore

As a commercially available screening compound (Life Chemicals catalog F2633-0219, available at ≥95% purity), CAS 891026-75-8 serves as a non-redundant diversity element in HTS decks. Its meta-methoxy N-phenyl substitution pattern is geometrically distinct from the more common para-substituted analogs, creating a unique pharmacophoric vector that cannot be recapitulated by any of the readily available close analogs [1]. Incorporating this compound into diversity-oriented screening collections increases the likelihood of identifying structure–activity relationships that are specific to the meta-substitution geometry—relationships that would be missed by libraries containing only para-substituted or unsubstituted N-phenyl indolizine carboxamides [2].

Ferroptosis Inhibitor Discovery Leveraging the Emerging Indolizine Chemotype

The 2026 identification of 1,3-disubstituted indolizines as nanomolar-potency non-classical ferroptosis inhibitors (lead D12: EC₅₀ = 39.7 nM) establishes the indolizine scaffold as a validated starting point for ferroptosis-targeted drug discovery [1]. CAS 891026-75-8, with its 2-amino-3-(4-ethylbenzoyl)-1-carboxamide architecture, shares the core 1,3-disubstitution pattern of the active series and introduces an N-(3-methoxyphenyl) carboxamide motif that is absent from the published ferroptosis inhibitor set. Procuring this compound for ferroptosis phenotypic screens enables exploration of whether the carboxamide N-aryl substituent can further optimize the potency, metabolic stability, and brain penetration advantages already demonstrated for the indolizine chemotype [1].

Quote Request

Request a Quote for 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.